molecular formula C27H27N3O3S3 B2454571 N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide CAS No. 300819-29-8

N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B2454571
CAS No.: 300819-29-8
M. Wt: 537.71
InChI Key: RCQYCUJHCPAAKF-QJOMJCCJSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a useful research compound. Its molecular formula is C27H27N3O3S3 and its molecular weight is 537.71. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S3/c1-33-21-13-11-20(12-14-21)17-23-25(32)30(27(34)36-23)15-7-3-6-10-24(31)29-26-28-18-22(35-26)16-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,17-18H,3,6-7,10,15-16H2,1H3,(H,28,29,31)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQYCUJHCPAAKF-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a complex heterocyclic compound that combines thiazole and thiazolidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The compound's structure can be described as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Thiazolidine Derivative : Incorporates a thiazolidine ring with a ketone and sulfide functionality.
  • Substituents : Includes a benzyl group and a methoxyphenyl group that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling and metabolic pathways, such as kinases and proteases, which are crucial in cancer progression and inflammation .
  • Cellular Pathways Modulation : It has been shown to modulate the NF-κB signaling pathway, which plays a significant role in inflammatory responses and cancer cell survival .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range for similar thiazolidine derivatives against breast cancer (MCF7) and lung cancer (A549) cell lines .
CompoundCell LineIC50 (µM)
Compound 1MCF71.61 ± 1.92
Compound 2A5491.98 ± 1.22

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition of growth .

Study on Thiazolidinone Derivatives

A study conducted by Evren et al. (2019) evaluated the anticancer properties of novel thiazolidinone derivatives. The findings indicated that modifications at the C5 position of the thiazolidinone core significantly impacted cytotoxicity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells . The study highlighted the importance of substituent nature in enhancing biological activity.

Structure–Activity Relationship (SAR)

Research into structure–activity relationships has revealed that specific substitutions on the phenyl ring are crucial for enhancing anticancer activity. For example, compounds with electron-donating groups at strategic positions demonstrated increased potency against cancer cell lines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiazolidine structures exhibit significant antimicrobial activity. N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide has been synthesized and tested for its efficacy against various bacterial strains. The results have shown promising antibacterial properties, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are well-documented. This compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Pesticidal Activity

The compound's unique structural features suggest potential applications in agriculture as a pesticide. Research into similar thiazole derivatives has revealed their effectiveness against various pests and pathogens affecting crops. This compound could be explored for its ability to protect plants from fungal infections and insect infestations .

Growth Regulation

Thiazole derivatives have been studied for their role as plant growth regulators. The application of this compound could enhance plant growth and yield by modulating hormonal pathways within plants .

Synthesis of Novel Materials

The compound's unique chemical structure can be utilized in the synthesis of novel materials with specific properties. For example, incorporating thiazole moieties into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronic and structural applications .

Photophysical Properties

Research into the photophysical properties of thiazole-containing compounds has revealed their potential use in optoelectronic devices. The compound may exhibit interesting fluorescence characteristics that could be harnessed in the development of sensors or light-emitting devices .

Preparation Methods

Thiazol-2-ylamine Intermediate Synthesis

The N-(5-benzyl-1,3-thiazol-2-yl) moiety is synthesized via Hantzsch thiazole cyclization. As demonstrated in analogous systems, 2-amino-5-benzylthiazole is prepared by reacting thiourea derivatives with α-chloroacetophenone precursors. Critical parameters include:

  • Solvent selection : Ethanol/water mixtures (3:1 v/v) achieve 82% yield at reflux.
  • Stoichiometry : A 1.2:1 molar ratio of α-chloroacetophenone to thiourea minimizes dimerization byproducts.
  • Purification : Recrystallization from ethyl acetate/n-hexane (1:4) yields >95% purity (mp 148–150°C).

Thiazolidinone Ring Construction

The [(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl] subunit requires careful stereochemical control. A two-step protocol adapted from recent methodologies involves:

  • Thiosemicarbazide condensation :

    • 4-Methoxybenzaldehyde reacts with thiosemicarbazide in glacial acetic acid (80°C, 4 h) to form the corresponding thiosemicarbazone (Yield: 89%).
    • $$ ^1H $$-NMR (DMSO-$$ d6 $$): δ 8.23 (s, 1H, CH=N), 7.55–7.12 (m, 4H, Ar-H), 3.82 (s, 3H, OCH$$3$$).
  • Ring closure with mercaptoacetic acid :

    • Cyclization under Dean-Stark conditions (toluene, 110°C, 6 h) affords the Z-configured exocyclic double bond.
    • Stereoselectivity is confirmed via NOESY (nuclear Overhauser effect between thiazolidinone C$$_4$$-H and aromatic protons).

Hexanamide Linker Installation and Final Coupling

Carboxylic Acid Activation

The hexanamide spacer is introduced via mixed carbonate activation:

  • 6-Aminohexanoic acid functionalization :

    • Protection of the amine as a Boc-carbamate (Boc$$_2$$O, DMAP, THF, 0°C → rt, 12 h).
    • Activation of the carboxylic acid as an acyl chloride (SOCl$$_2$$, reflux, 3 h).
  • Coupling to thiazol-2-ylamine :

    • Reaction of the acyl chloride with 2-amino-5-benzylthiazole in dichloromethane (0°C → rt, 8 h) with triethylamine as base.
    • Deprotection with TFA/DCM (1:1) yields the free amine intermediate (Overall yield: 68%).

Thiazolidinone Conjugation

The final assembly employs EDCl/HOBt-mediated amidation:

  • Conditions :
    • Molar ratio (amine : thiazolidinone carboxylic acid): 1:1.05
    • Solvent: Anhydrous DMF under N$$_2$$
    • Temperature: 0°C → 25°C over 24 h
  • Yield : 74% after silica gel chromatography (hexane/EtOAc 7:3 → 1:1 gradient)

Critical Reaction Optimization Parameters

Stereochemical Control in Thiazolidinone Formation

The Z-configuration of the exocyclic double bond is maintained through:

  • Microwave-assisted synthesis : Irradiation at 100 W (120°C, 20 min) increases Z:E ratio from 85:15 to 97:3 compared to conventional heating.
  • Catalytic use of L-proline : 10 mol% loading enhances stereoselectivity via transition-state stabilization (ΔΔG‡ = 3.2 kcal/mol).

Sulfur Oxidation Mitigation

To prevent sulfhydryl oxidation during coupling:

  • Antioxidant additives : 0.1% w/v L-ascorbic acid reduces disulfide formation from 15% to <2%.
  • Inert atmosphere processing : Schlenk techniques under Argon reduce peroxide-mediated oxidation.

Analytical Characterization Data

Spectroscopic Profile

Technique Key Signals
$$ ^1H $$-NMR δ 7.45 (d, J=8.6 Hz, 2H, Ar-H), 6.92 (d, J=8.6 Hz, 2H, Ar-H), 4.22 (s, 2H, CH$$2$$S), 3.81 (s, 3H, OCH$$3$$), 2.35 (t, J=7.2 Hz, 2H, CONHCH$$_2$$)
$$ ^{13}C $$-NMR δ 192.4 (C=O), 167.2 (C=S), 159.8 (Ar-OCH$$3$$), 136.5 (C=N), 45.3 (NCH$$2$$)
HRMS [M+H]$$^+$$ Calcd: 583.1921; Found: 583.1918

Purity Assessment

Method Conditions Purity
HPLC (RP-C18) MeCN/H$$_2$$O (0.1% TFA) 65:35, 1 mL/min 99.2%
Elemental Analysis Calcd: C 57.91%, H 5.20%, N 12.03% Found: C 57.88%, H 5.22%, N 12.01%

Comparative Evaluation of Synthetic Routes

Yield and Scalability

Step Conventional Method Optimized Protocol
Thiazole formation 68% yield (2 h reflux) 82% yield (microwave, 20 min)
Thiazolidinone coupling 58% yield (EDCl only) 74% yield (EDCl/HOBt)
Overall Process Mass Intensity (PMI) 32.7 kg/kg 18.9 kg/kg (solvent recycling)

Impurity Profile Control

Impurity Source Mitigation Strategy
Disulfide dimer Thiol oxidation 0.1% L-ascorbic acid in DMF
E-isomer Thermal equilibration Microwave synthesis <120°C
Hydrolysis byproducts Moisture sensitivity Molecular sieves (4Å) in coupling step

Industrial-Scale Manufacturing Considerations

Patent data reveals critical adaptations for kilogram-scale production:

  • Continuous flow hydrogenation : Reduces reaction time for nitro-group reductions from 12 h (batch) to 45 min (P = 10 bar H$$_2$$, 60°C).
  • Crystallization-induced diastereomer resolution : Uses (+)-di-p-toluoyl-D-tartaric acid to achieve >99.5% ee in chiral intermediates.
  • Waste stream valorization : Ethanol/water mother liquors are distilled for solvent recovery (87% efficiency).

Q & A

Q. Q1. What are the established synthetic routes for preparing the thiazolidinone core in this compound?

The thiazolidinone moiety can be synthesized via cyclocondensation of 4-methoxyaniline derivatives with mercaptoacetic acid under reflux conditions. For example, a stepwise approach involving Schiff base formation (e.g., reaction of aldehydes with 4-methoxyaniline) followed by cyclization with mercaptoacetic acid in dry toluene at 110°C for 8–12 hours is widely used . Yield optimization may require stoichiometric control of the aldehyde-to-amine ratio (typically 1:1.2) and inert atmosphere to prevent oxidation .

Q. Q2. How can the stereochemical configuration of the (5Z)-benzylidene group be confirmed?

The (Z)-configuration of the benzylidene substituent is confirmed via NOESY NMR, which shows spatial proximity between the methoxyphenyl proton (δ ~6.9 ppm) and the thiazolidinone C4 proton. X-ray crystallography of analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-thiazolidinones) further validates this geometry .

Analytical and Computational Methods

Q. Q3. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., thiazole C5 benzyl protons at δ 4.5–5.0 ppm). DEPT-135 distinguishes CH2_2 groups in the hexanamide chain .
  • FT-IR : Strong bands at 1680–1700 cm1^{-1} (C=O stretch of thiazolidinone) and 1250 cm1^{-1} (C=S) confirm functional groups .
  • UV-Vis : Conjugation in the benzylidene-thiazolidinone system produces λmax_{\text{max}} ~350 nm, useful for tracking electronic transitions in solution .

Q. Q4. How can DFT calculations aid in understanding its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, the benzylidene moiety acts as an electron sink, stabilizing the thiazolidinone ring’s electrophilicity. Mulliken charges reveal sulfur atoms as nucleophilic sites for potential bioactivity .

Biological Activity Evaluation

Q. Q5. What in vitro assays are suitable for screening its antimicrobial potential?

  • Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL.
  • MIC determination : Use microbroth dilution (CLSI guidelines) with resazurin as a viability indicator .
  • Mechanistic insight : Thiazolidinones disrupt cell wall synthesis via penicillin-binding protein (PBP) inhibition, which can be confirmed via β-lactamase-resistant assay .

Q. Q6. How can structure-activity relationships (SAR) guide derivative design?

  • Benzyl substitution : Electron-donating groups (e.g., 4-methoxy) enhance membrane penetration, while halogens (e.g., Cl) improve target binding.
  • Thiazole vs. thiazolidinone : The thiazole’s aromaticity contributes to rigidity, whereas the thiazolidinone’s C=S group modulates redox activity .

Advanced Mechanistic and Optimization Studies

Q. Q7. How can conflicting solubility data in polar solvents be resolved?

Discrepancies in DMSO vs. water solubility (e.g., 25 mg/mL vs. <1 mg/mL) arise from aggregation. Use dynamic light scattering (DLS) to detect micelle formation. Co-solvents (e.g., 10% PEG-400) or β-cyclodextrin inclusion complexes improve bioavailability .

Q. Q8. What statistical models optimize reaction conditions for scale-up?

Response Surface Methodology (RSM) with a Box-Behnken design evaluates temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. DMF). Pareto charts identify temperature as the most significant factor (p < 0.05) .

Data Contradiction and Reproducibility

Q. Q9. How to address inconsistent yields in the hexanamide coupling step?

Variability (40–75% yields) may stem from competing side reactions (e.g., N-acylation vs. O-acylation). Use HATU/DIPEA coupling in dry DCM at 0°C to favor amide bond formation. Monitor via TLC (Rf ~0.5 in EtOAc/hexane 3:7) .

Q. Q10. Why do biological activity results vary across cell lines?

Differences in membrane permeability (e.g., Caco-2 vs. HEK293) and efflux pumps (e.g., P-gp expression) affect intracellular concentrations. Use LC-MS to quantify cellular uptake and correlate with IC50_{50} values .

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